molecular formula C13H9BrN4O3 B5911388 5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide

5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B5911388
M. Wt: 349.14 g/mol
InChI Key: XZZHSAYTAJWXIU-SOFYXZRVSA-N
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Description

5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It contains a pyridine ring substituted at position 3 by a carboxamide group and at position 5 by a bromine atom The compound also features a (Z)-configured imine linkage to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Imine Linkage: The reaction between 5-bromo-3-pyridinecarboxamide and 4-nitrobenzaldehyde under acidic or basic conditions leads to the formation of the imine linkage. Common reagents used include acetic acid or sodium acetate.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

    Hydrolysis: The imine linkage can be hydrolyzed back to the starting materials under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of 5-bromo-N-[(4-aminophenyl)methylideneamino]pyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules

Biology and Medicine

Research has shown that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and bromine groups enhances its reactivity and potential as a pharmacophore.

Industry

In the materials science field, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material design.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. The imine linkage allows for reversible interactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinamide: Similar in structure but lacks the nitro and imine functionalities.

    4-Nitrobenzaldehyde: Contains the nitro group but lacks the pyridine and bromine components.

    Nicotinamide: Contains the pyridine and carboxamide groups but lacks the bromine and nitro functionalities.

Uniqueness

5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and bromine groups, along with the imine linkage, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3/c14-11-5-10(7-15-8-11)13(19)17-16-6-9-1-3-12(4-2-9)18(20)21/h1-8H,(H,17,19)/b16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZHSAYTAJWXIU-SOFYXZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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